molecular formula C9H6BrF2NO B1446137 5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1630906-88-5

5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1446137
M. Wt: 262.05 g/mol
InChI Key: KOFNQZUIDXEHHU-UHFFFAOYSA-N
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Description

“5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

While there is no specific information available on the synthesis of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one”, indole derivatives are a significant heterocyclic system in natural products and drugs2. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders2.



Molecular Structure Analysis

The molecular structure of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one” is not readily available. However, the structure of similar compounds can be found in chemical databases34.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one”. However, indole derivatives are known to show various biologically vital properties2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one” are not readily available. However, similar compounds can be found in chemical databases4.


Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the synthesis of novel antifungal agents . Specifically, it was used to create a compound (N-(2-(5-bromo-1 H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1 H-pyrazole-4-carboxamide) that exhibited higher antifungal activity against seven phytopathogenic fungi than boscalid .
  • Methods of Application: The compound was synthesized and its activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results: The compound exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Difluoromethylated derivatives of this compound have been evaluated for in vitro antibacterial activity against several bacterial strains .
  • Methods of Application: The newly synthesized compounds were evaluated for in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and S. typhi .
  • Results: The results of this study were not specified in the source .

Safety And Hazards

The safety and hazards of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one” are not readily available. However, safety data for similar compounds can be found in chemical databases6.


Future Directions

There is no specific information available on the future directions of “5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one”. However, the field of indole derivatives is a topic of ongoing research due to their significant biological activities5.


properties

IUPAC Name

5-bromo-3,3-difluoro-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c1-13-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFNQZUIDXEHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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